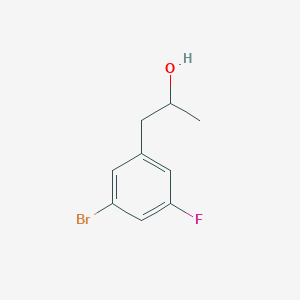
1-(3-Bromo-5-fluorophenyl)propan-2-ol
Overview
Description
Scientific Research Applications
Synthesis of Chromans and Other Compounds : One application of compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol is in the synthesis of chromans. For example, 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or other catalysts (Houghton, Voyle, & Price, 1980). Another study synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, demonstrating the utility of such compounds in creating biologically active molecules (Wang et al., 2016).
Intramolecular Nucleophilic Substitutions : Compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol undergo intramolecular nucleophilic substitutions. For example, the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid substitution to give the corresponding complex of chroman (Houghton, Voyle, & Price, 1983).
Antimicrobial Agents : Substituted phenyl azetidines, which can be derived from compounds like 1-(3-Bromo-5-fluorophenyl)propan-2-ol, show potential as antimicrobial agents. The reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps including reduction and cyclization, led to compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Synthesis of Fluoro-organic Compounds : The synthesis of fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, involves the reduction of similar compounds to produce stereochemically specific products, demonstrating their utility in complex organic syntheses (Bernardi et al., 1988).
Radioligand Synthesis for Neuroreceptors : 1-(3-Bromo-5-fluorophenyl)propan-2-ol-like compounds can be used in the synthesis of radioligands for neuroreceptors. For example, the synthesis of 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol demonstrated potential for exploring dopamine and serotonin receptors (Guarna et al., 2001).
Synthesis of Conjugated Polymers : Such compounds are also used in the synthesis of π-conjugated polymers. For instance, the cross-coupling of 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol led to the preparation of poly(3-hexylthiophene), a model conjugated polymer (Shih et al., 2018).
Synthesis of Fluorinated Histidinols : The synthesis of β-fluorohistidinol and β,β-difluorohistidinol involved nucleophilic attack on 2-bromo-3-fluoro-3-(1-trityl-1 H -imidazol-4-yl)-propan-1-ol, a similar compound, showcasing its role in synthesizing fluorinated amino acids (Dolenský, Narayanan, & Kirk, 2003).
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVXYWQOWWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

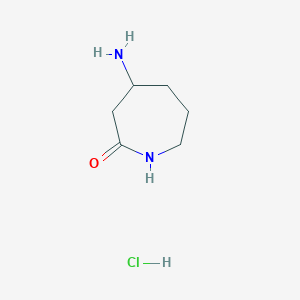
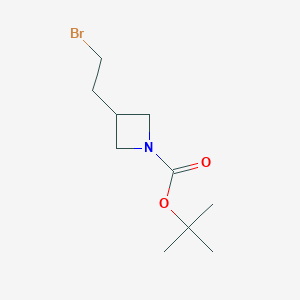
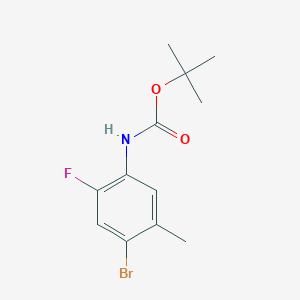
![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)

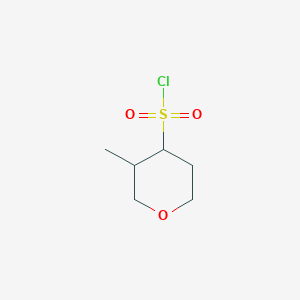

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)

